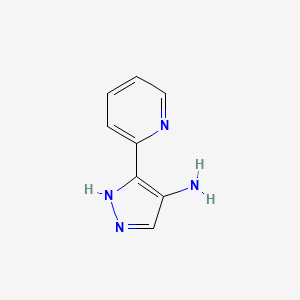

5-(Pyridin-2-yl)-1H-pyrazol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-2-yl-1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-6-5-11-12-8(6)7-3-1-2-4-10-7/h1-5H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGWHMSDNCVLMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896467-81-5 | |

| Record name | 3-(pyridin-2-yl)-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Pyridin-2-yl)-1H-pyrazol-4-amine, and what analytical methods confirm its purity and structure?

- Methodological Answer : The compound is typically synthesized via cyclization or condensation reactions. For example, a scalable route involves reacting substituted hydrazides with aldehydes under solvent-free conditions or using phosphorous oxychloride as a cyclization agent at elevated temperatures (120°C) . Key intermediates like pyrazole carbonyl chlorides are generated through formylation and oxidation steps. Characterization relies on ¹H/¹³C NMR to verify substituent positions and mass spectrometry (HRMS) for molecular weight confirmation. Purity (≥95%) is validated via HPLC or elemental analysis .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : The compound is classified as a skin/eye irritant (Category 2/2A). Researchers must use gloves, goggles, and lab coats. Work should be conducted in a fume hood to avoid inhalation. In case of exposure, rinse affected areas with water for 15 minutes and consult a physician. Storage requires airtight containers in cool, dry conditions to prevent degradation .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) using SHELXL improve the structural determination of pyrazole derivatives?

- Methodological Answer : SHELXL refines crystal structures by optimizing parameters such as hydrogen bonding networks and torsion angles . For example, in the crystal structure of (R)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine, SHELXL achieved an R-factor of 0.041 by modeling intramolecular N–H···N hydrogen bonds and intermolecular interactions. Key steps include:

- Data collection with a Bruker D8 APEXII CCD diffractometer.

- Absorption correction via SADABS .

- Refinement constraints for H-atoms using SHELXL97 .

- Table: Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | P21212 |

| a, b, c (Å) | 15.479(2), 7.1217(10), 11.7802(17) |

| R-factor | 0.041 |

| Flack parameter | 0.05(8) |

Q. What computational methods predict the detonation properties of pyrazole-based energetic materials, and how do structural modifications impact performance?

- Methodological Answer : Gaussian 03 (DFT calculations) and EXPLO5 v6.01 are used to compute detonation velocity (vD) and pressure (P). For N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine salts, introducing nitrogen-rich groups (e.g., tetrazoles) increases density (1.86 g cm⁻³) and thermal stability (Td up to 299°C). Modifications like nitro-group addition enhance detonation velocity (e.g., 9364 m s⁻¹ for salt 4, surpassing HMX). Sensitivity is reduced by planar molecular geometries, as shown via Hirshfeld surface analysis .

Q. How do reaction conditions influence the yield and regioselectivity in synthesizing pyrazole-amine derivatives?

- Methodological Answer :

- Catalysts : Copper(I) bromide and cesium carbonate promote cross-coupling in aryl halide reactions, achieving ~17% yield for N-cyclopropyl derivatives .

- Solvents : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution but may reduce regioselectivity. Ultrasonic irradiation in water improves reaction efficiency for spiro-indoline derivatives .

- Temperature : Higher temperatures (35–120°C) favor cyclization but risk side reactions. Lower temps (room temperature) are optimal for S-alkylation .

Contradictions and Recommendations

- Synthesis Yields : reports a low yield (17.9%) for N-cyclopropyl derivatives, while solvent-free methods ( ) achieve higher efficiency. Researchers should optimize catalysts (e.g., Pd2(dba)3/BINAP for Suzuki couplings) .

- Safety vs. Stability : Prolonged storage may degrade the compound ( ), necessitating fresh synthesis batches for sensitive applications like energetic materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.